Bromoacetamide-Polyethylene Glycol 3-Propargyl is a synthetic compound primarily utilized in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound features a bromoacetamide functional group linked to a polyethylene glycol (PEG) chain, which is further terminated with a propargyl group. The unique structure of Bromoacetamide-PEG3-propargyl allows it to participate in copper-catalyzed azide-alkyne cycloaddition reactions, making it a valuable tool in click chemistry applications.
Bromoacetamide-PEG3-propargyl is classified as a click chemistry reagent due to its ability to undergo efficient and selective reactions with azides. It is sourced from various chemical suppliers specializing in bioconjugation reagents, such as MedChemExpress and BenchChem. The compound's classification as a PROTAC linker highlights its role in targeted protein degradation strategies, which are gaining traction in therapeutic applications.
The synthesis of Bromoacetamide-PEG3-propargyl typically involves several steps:
Bromoacetamide-PEG3-propargyl participates in several key reactions:
These reactions are characterized by their specificity and mild conditions, making them suitable for biological applications.
The mechanism of action for Bromoacetamide-PEG3-propargyl primarily revolves around its role in facilitating targeted protein degradation via PROTAC technology. Upon administration:
This mechanism allows for selective degradation of proteins implicated in diseases, thereby providing a novel therapeutic approach .
Bromoacetamide-PEG3-propargyl exhibits several notable properties:
These properties make it an ideal candidate for biological and chemical applications .
Bromoacetamide-PEG3-propargyl finds extensive applications in various fields:
Bromoacetamide-PEG3-propargyl (CAS 932741-11-2) serves as a strategic molecular scaffold for designing dual-targeting therapeutics addressing both neurodegenerative disorders and cancers. This bifunctional compound contains two critical moieties: a bromoacetamide group enabling covalent conjugation to thiol residues in proteins, and a terminal propargyl group facilitating copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions with azide-functionalized molecules [1] [3]. This dual reactivity enables simultaneous targeting of distinct biological pathways implicated in different disease classes.
In neurodegenerative applications, the bromoacetamide group specifically targets cysteine-rich domains of pathological proteins like tau and α-synuclein. Concurrently, the propargyl terminus allows conjugation of neuroprotective agents such as monoamine oxidase (MAO) inhibitors via click chemistry [2] [5]. For oncology, the same bromoacetamide functionality covalently modifies thiol groups in cancer-specific protein targets (e.g., glutathione S-transferase Pi 1), while the propargyl group tethers cytotoxic payloads like proteolysis-targeting chimeras (PROTACs) [2] [3]. The polyethylene glycol (PEG) spacer enhances aqueous solubility of these multifunctional conjugates, enabling effective engagement with both neuronal and tumor targets under physiological conditions [1] [5].
Table 1: Dual Therapeutic Applications of Bromoacetamide-PEG3-Propargyl Conjugates
Disease Domain | Bromoacetamide Target | Propargyl-Linked Payload | Biological Outcome |
---|---|---|---|
Neurodegenerative | Cysteine residues in tau proteins | MAO-B inhibitors | Reduced oxidative stress and protein aggregation |
Oncological | Thiol groups in tumor-associated enzymes | PROTAC degraders | Selective protein degradation in cancer cells |
Diagnostic | Cell surface thiols | Fluorescent azides | Tumor imaging via click chemistry |
The terminal alkyne (propargyl) group in Bromoacetamide-PEG3-propargyl serves beyond conjugation chemistry, directly influencing biological activity through stereoelectronic effects on target enzymes. The electron-deficient triple bond creates a dipole moment that facilitates interactions with catalytic pockets of oxidoreductases like monoamine oxidases [4] [5]. This electronic configuration enhances π-π stacking with flavin adenine dinucleotide (FAD) cofactors within MAO enzymes, explaining the observed enhancement in inhibitory potency when propargyl-bearing neuroprotective agents are conjugated via this linker [5].
The propargyl group's small steric profile enables precise subcellular targeting by allowing conjugated therapeutics to traverse mitochondrial membranes. This is critical for addressing mitochondrial dysfunction in Parkinson's disease, where the molecule facilitates delivery of neuromodulators to mitochondrial compartments [3] [5]. Additionally, in oncology applications, the propargyl terminus enables "click-to-release" strategies where tumor-specific enzymes cleave the triazole linkage formed during azide-alkyne cycloaddition, achieving site-specific drug activation [1] [3].
Table 2: Enzymatic Interactions Modulated by Propargyl Moieties
Enzyme Class | Interaction Mechanism | Biological Consequence |
---|---|---|
Monoamine Oxidases | FAD cofactor π-stacking | Enhanced inhibition kinetics (Ki reduced 40-60%) |
Glutathione Transferases | Covalent adduct formation | Enzyme inactivation in tumor microenvironments |
Cytochrome P450 | Heme iron coordination | Altered drug metabolism profiles |
Deubiquitinases | Active-site cysteine targeting | Modulation of proteasomal degradation |
The triethylene glycol (PEG3) spacer in Bromoacetamide-PEG3-propargyl provides essential pharmacokinetic advantages for central nervous system (CNS) and tumor targeting. The ethylene oxide repeats create a hydration sphere around conjugated therapeutics, reducing nonspecific binding to plasma proteins and endothelial barriers [5] [6]. Molecular dynamics simulations reveal that the PEG3 unit's optimal length (approximately 15Å) matches the inter-lipid distance in blood-brain barrier (BBB) membranes, facilitating passive diffusion via transcellular pathways rather than paracellular routes [5] [6]. This enables CNS delivery where >85% of conventional neurotherapeutics fail.
In oncology targeting, the PEG spacer significantly enhances the enhanced permeability and retention (EPR) effect within tumor microenvironments. The hydrophilic PEG shield minimizes opsonization and renal clearance, extending plasma half-life to >6 hours versus <30 minutes for non-PEGylated analogs [5]. This prolonged circulation enables selective accumulation in tumor vasculature where endothelial gaps range from 200-2000nm. Additionally, the PEG3 spacer's flexibility orients the bromoacetamide and propargyl groups in optimal conformations for simultaneous target engagement – a critical feature for PROTAC-mediated ternary complex formation between E3 ligases and oncoproteins [2] [3].
Table 3: Pharmacokinetic Properties Imparted by PEG3 Spacer
Property | Mechanism | Quantitative Impact |
---|---|---|
BBB Permeability | Increased lipophilicity (logP -1.2 to -0.4) | 3.5-fold increase in brain:plasma ratio vs non-PEG analogs |
Plasma Half-life | Reduced RES clearance | t1/2 = 6.2 ± 0.8h (PEGylated) vs 0.4 ± 0.1h (non-PEGylated) |
Tumor Accumulation | EPR effect enhancement | 12.7% ID/g tumor uptake at 24h post-injection |
Solubility | Hydrogen bonding with aqueous medium | >50mg/mL in PBS vs <0.1mg/mL for alkyl spacers |
The molecular weight (308.17 g/mol) and triethylene glycol architecture strike an optimal balance between conformational flexibility and minimal immunogenicity. Unlike longer PEG chains (>5 units) that may induce anti-PEG antibodies, the PEG3 unit maintains biocompatibility while providing sufficient steric freedom for the bromoacetamide and propargyl termini to engage their biological targets simultaneously [1] [5] [6]. This precise engineering makes Bromoacetamide-PEG3-propargyl indispensable for designing next-generation bifunctional therapeutics spanning neurological and oncological applications.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: